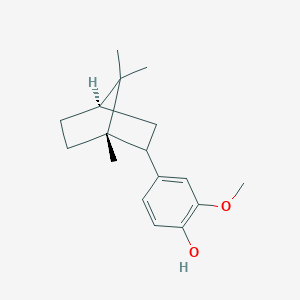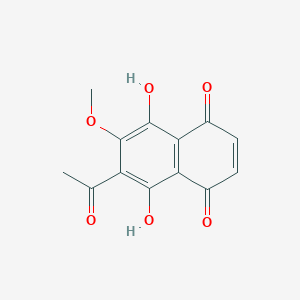![molecular formula C18H23N3O2 B082019 methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate CAS No. 13450-71-0](/img/structure/B82019.png)
methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It is commonly known as MABA and has been extensively studied in scientific research due to its potential applications in various fields.
Mecanismo De Acción
MABA exerts its biological effects by binding to specific targets in cells and tissues. The exact mechanism of action of MABA is not fully understood, but it is believed to involve the inhibition of enzymes and signaling pathways that are involved in disease progression. MABA has been shown to bind to proteins such as tubulin and histone deacetylase, which play important roles in cell division and gene expression.
Biochemical and Physiological Effects:
MABA has been shown to have a range of biochemical and physiological effects, depending on the target it binds to. In cancer cells, MABA has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation, MABA has been shown to reduce the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In neurodegenerative diseases, MABA has been shown to protect neurons from oxidative stress and apoptosis, leading to the prevention of neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MABA has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, MABA also has some limitations, including its high cost and potential toxicity at high concentrations. Therefore, it is important to use MABA in a controlled manner and to follow appropriate safety protocols.
Direcciones Futuras
There are several future directions for the research on MABA. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of novel anticancer and anti-inflammatory drugs. Another direction is to explore its potential applications in material science, particularly in the development of organic electronic and optoelectronic devices. Additionally, further studies are needed to elucidate the exact mechanism of action of MABA and to identify its specific targets in cells and tissues. Overall, the research on MABA has great potential for advancing our understanding of biological processes and developing new therapeutic agents.
Métodos De Síntesis
MABA can be synthesized by reacting 2-nitroaniline with 3-(methylamino)propylamine in the presence of sodium borohydride. The resulting intermediate is then reacted with methyl 2-bromo-5-nitrobenzoate to yield MABA. This synthesis method has been optimized to achieve high yields and purity of MABA.
Aplicaciones Científicas De Investigación
MABA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, MABA has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In biochemistry, MABA has been used as a probe to study protein-ligand interactions and enzyme kinetics. In material science, MABA has been explored for its potential applications in organic electronics and optoelectronics.
Propiedades
Número CAS |
13450-71-0 |
|---|---|
Fórmula molecular |
C18H23N3O2 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate |
InChI |
InChI=1S/C18H23N3O2/c1-20-12-7-13-21(17-11-6-4-9-15(17)19)16-10-5-3-8-14(16)18(22)23-2/h3-6,8-11,20H,7,12-13,19H2,1-2H3 |
Clave InChI |
BXENWNJCBCMLPI-UHFFFAOYSA-N |
SMILES |
CNCCCN(C1=CC=CC=C1C(=O)OC)C2=CC=CC=C2N |
SMILES canónico |
CNCCCN(C1=CC=CC=C1C(=O)OC)C2=CC=CC=C2N |
Sinónimos |
2-[(2-Aminophenyl)[3-(methylamino)propyl]amino]benzoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



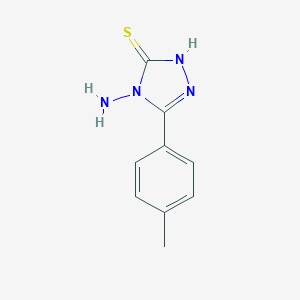



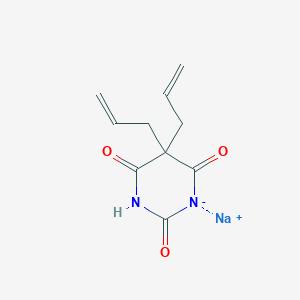

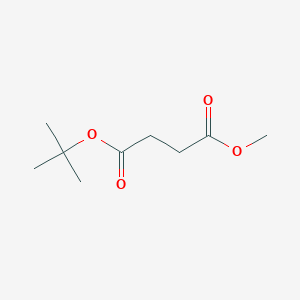

![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)


